molecular formula C13H18N2O2 B8136624 tert-Butyl 2-aminoindoline-1-carboxylate

tert-Butyl 2-aminoindoline-1-carboxylate

Cat. No.: B8136624
M. Wt: 234.29 g/mol
InChI Key: FFRPJFQKQOMTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 2-amino-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-7-5-4-6-9(10)8-11(15)14/h4-7,11H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRPJFQKQOMTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is widely employed to protect the amino group during indoline functionalization. A representative protocol involves reacting 2-aminoindoline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is typically used as a base to deprotonate the amino group, facilitating nucleophilic attack on Boc₂O.

Key Reaction Conditions:

  • Solvent: Anhydrous DCM or acetonitrile

  • Temperature: 0–5°C for exothermic control

  • Molar Ratio: 1:1.2 (2-aminoindoline:Boc₂O)

  • Yield: 78–85% after column purification.

The Boc group’s stability under acidic conditions allows subsequent functionalization of the indoline ring without deprotection. For example, bromination at the 5-position using N-bromosuccinimide (NBS) proceeds efficiently in tetrahydrofuran (THF) at room temperature.

Phase Transfer Catalysis Methods

Phase transfer catalysis (PTC) enables efficient alkylation and deprotection steps in polar aprotic solvents. A patented method for analogous tert-butyl carbamates utilizes triethyl(benzyl)ammonium chloride (TEBA) as a catalyst under solid-liquid PTC conditions:

  • Alkylation:

    • Reagents: tert-Butyl bromoacetate, anhydrous K₂CO₃

    • Solvent: Acetonitrile

    • Catalyst: TEBA (10 mol%)

    • Temperature: 80°C

    • Yield: 77–83%.

  • Deprotection:

    • Conditions: 20% aqueous KOH, dichloromethane

    • Catalyst: TEBA (10 mol%)

    • Temperature: 25–40°C

    • Yield: 75–95%.

This method avoids viscosity issues common in traditional approaches, ensuring scalable production.

SN1 Reaction Pathways

While SN1 mechanisms are less common for primary amines, tertiary carbocation stability facilitates indirect routes. For example, tert-butyl chloride synthesis via SN1 proceeds through a tert-butyloxonium ion intermediate, which dissociates into a carbocation before nucleophilic attack by chloride. Applied to indoline systems, this mechanism informs the design of acid-mediated Boc deprotection:

Mechanistic Steps:

  • Protonation of the Boc carbonyl oxygen.

  • Formation of a carbocation intermediate.

  • Nucleophilic attack by water or alcohol.

Optimization Parameters:

  • Acid: HCl in dioxane (4 M)

  • Time: 2–4 hours

  • Yield: >90%.

Industrial-Scale Synthesis Considerations

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading 10 mol% TEBA5–7 mol% (cost-saving)
Solvent Volume 10 mL/g substrate3–5 mL/g (recycling)
Reaction Time 8–12 hours2–4 hours (flow chemistry)
Yield 75–85%88–92%

Industrial protocols prioritize solvent recycling and continuous flow systems to reduce waste. For instance, substituting acetonitrile with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Comparative Analysis of Methodologies

Table 1: Comparison of Synthesis Routes

MethodAdvantagesLimitationsYield
Boc ProtectionMild conditionsRequires anhydrous setup78–85%
PTC AlkylationScalable, low viscosityCatalyst cost77–83%
SN1 DeprotectionHigh efficiencyAcidic waste generation>90%

Neutral reagent systems, as described in patent WO2019158550A1, eliminate salt byproducts and improve stirring efficiency compared to traditional salt-based methods.

Recent Advances and Innovations

Recent studies focus on enzyme-mediated Boc protection and microwave-assisted deprotection:

  • Enzymatic Catalysis: Candida antarctica lipase B (CAL-B) achieves 92% yield in Boc protection under aqueous conditions (30°C, pH 7).

  • Microwave Deprotection: 15-minute exposure at 100°C in ethanol reduces reaction time by 80% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-aminoindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-aminoindoline-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as inhibitors of specific enzymes, such as β-lactamases, which are critical in combating antibiotic resistance. The synthesis of such derivatives often involves the introduction of additional functional groups that can improve efficacy and selectivity against target pathogens .

Synthetic Methodologies

The compound is utilized in diverse synthetic pathways. It can be transformed into various derivatives through reactions such as acylation, alkylation, and cyclization. For example, tert-butyl esters derived from amino acids can be converted into more complex structures using mild reaction conditions to yield high yields of desired products . This versatility makes it a valuable building block in organic synthesis.

Table 1: Synthetic Transformations Involving this compound

Reaction TypeConditionsProductsReference
AcylationMild conditionsAcylated derivatives
AlkylationBase-catalyzedAlkylated products
CyclizationHeat or catalystCyclic compounds

Research Applications

In research settings, this compound is often used as a model compound to study reaction mechanisms and the development of new synthetic strategies. Its stability and reactivity under various conditions make it an ideal candidate for exploring new catalytic processes or reaction pathways .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Synthesis of Antibacterial Agents
    Researchers synthesized a series of compounds based on this compound to evaluate their antibacterial properties against resistant strains. The study demonstrated that specific modifications led to enhanced activity compared to existing antibiotics .
  • Case Study 2: Drug Development
    In a drug development program, this compound was used as a precursor for synthesizing a novel class of anti-inflammatory agents. The resulting compounds showed promising results in preclinical trials, indicating potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 2-aminoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

tert-Butyl 6-aminoindoline-1-carboxylate
  • Molecular Formula: C₁₃H₁₈N₂O₂ (identical to 2-amino isomer).
  • CAS Number : 129488-00-2 .
  • Key Differences: Amino group at position 6 instead of 2. Altered electronic and steric effects due to substituent positioning, influencing reactivity in ring-opening or substitution reactions. Similar Boc protection strategy but divergent applications in synthesizing regioisomeric drug candidates .
tert-Butyl 4-(Aminomethyl)indoline-1-carboxylate
  • Molecular Formula : C₁₄H₂₀N₂O₂.
  • CAS Number : 1086392-32-6 .
  • Key Differences: Aminomethyl (-CH₂NH₂) group at position 4 instead of a primary amino group. Broader utility in peptide mimetics due to the flexible aminomethyl side chain .

Functional Group Variants

tert-Butyl 2-oxoindoline-1-carboxylate
  • Molecular Formula: C₁₃H₁₅NO₃.
  • CAS Number : 214610-10-3 .
  • Key Differences: Oxo (=O) group replaces the amino group at position 2. Reduced hydrogen-bonding capacity compared to the amino derivative, impacting crystallization behavior . Higher electrophilicity at C2, making it reactive toward nucleophiles (e.g., Grignard reagents) .
tert-Butyl 6-hydroxyindoline-1-carboxylate
  • Molecular Formula: C₁₃H₁₇NO₃.
  • CAS Number : 957204-30-7 .
  • Key Differences: Hydroxyl (-OH) group at position 4. Enhanced hydrogen-bond donor capacity, influencing crystal packing and solubility in protic solvents . Synthetic routes involve catalytic hydrogenation (5% Pd/C) or carbonate-mediated reactions .

Heterocyclic Analog: tert-Butyl 6-amino-1H-indole-1-carboxylate

  • Molecular Formula : C₁₃H₁₆N₂O₂.
  • CAS Number : 219508-62-0 .
  • Key Differences: Indole core (unsaturated six-membered ring) vs. indoline (saturated). Aromaticity increases electron density at the amino group, altering nucleophilicity and metabolic stability . Similarity score: 0.88 compared to this compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent/Position Key Properties
This compound N/A C₁₃H₁₈N₂O₂ 234.30 -NH₂ (C2) 95% purity, Boc-protected amine
tert-Butyl 6-aminoindoline-1-carboxylate 129488-00-2 C₁₃H₁₈N₂O₂ 234.30 -NH₂ (C6) Regioisomeric analog
tert-Butyl 4-(Aminomethyl)indoline-1-carboxylate 1086392-32-6 C₁₄H₂₀N₂O₂ 248.32 -CH₂NH₂ (C4) Soluble in DMSO, methanol
tert-Butyl 2-oxoindoline-1-carboxylate 214610-10-3 C₁₃H₁₅NO₃ 233.27 =O (C2) Electrophilic C2 site
tert-Butyl 6-hydroxyindoline-1-carboxylate 957204-30-7 C₁₃H₁₇NO₃ 235.28 -OH (C6) Hydrogen-bond donor

Key Research Findings

  • Substituent Position: Positional isomers (e.g., 2-amino vs. 6-amino) exhibit divergent reactivity in ring functionalization. The 2-amino derivative is more sterically hindered, affecting coupling reactions .
  • Functional Group Effects: Amino groups enhance nucleophilicity for amide bond formation, while oxo groups enable electrophilic substitutions (e.g., aldol reactions) . Hydroxyl groups improve solubility but require protection in acidic conditions .

Biological Activity

Tert-Butyl 2-aminoindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N2O2\text{C}_1\text{3H}_{1}\text{8N}_{2}\text{O}_{2}

This compound features an indoline core, which is known for its diverse biological activities. The tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activities

1. Antiviral Activity
Research indicates that derivatives of aminoindoline compounds exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit influenza virus neuraminidase, suggesting a potential role for this compound in antiviral drug development . The mechanism likely involves interaction with key amino acid residues in the active site of the enzyme.

2. Anticancer Properties
Several studies have explored the anticancer potential of indole derivatives. This compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The compound's structure allows it to interact with DNA and RNA synthesis pathways, potentially disrupting tumor growth.

3. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against Gram-positive bacteria, including drug-resistant strains, highlights its potential as a lead compound for new antibiotic therapies . The mechanism involves disrupting bacterial membrane integrity, leading to cell death.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes critical for viral replication or bacterial survival.
  • Cell Cycle Modulation: It can influence cell cycle progression, leading to increased apoptosis in cancer cells.
  • Membrane Disruption: The interaction with bacterial membranes results in increased permeability and eventual cell lysis.

Case Studies and Research Findings

StudyFocusKey Findings
AntiviralIdentified as a potent inhibitor of influenza neuraminidase; interactions with key enzyme residues were noted.
AnticancerInduced apoptosis in various cancer cell lines; modulation of p53 and Bcl-2 proteins observed.
AntimicrobialEffective against MRSA and other resistant strains; demonstrated bactericidal activity at low concentrations.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-aminoindoline-1-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves carbamate protection of the indoline nitrogen. A common route starts with 2-aminoindoline, which is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Intermediates are characterized via 1H/13C NMR (to confirm Boc-group incorporation) and HPLC (to assess purity >95%, as noted in ). Yield optimization requires controlled reaction times (2–4 hours) and inert atmospheres to prevent hydrolysis. Silica gel column chromatography (hexane/ethyl acetate gradients) is standard for purification .

Q. How should researchers handle this compound safely given limited toxicity data?

Methodological Answer: Due to insufficient toxicity data (), follow precautionary measures:

  • Storage: In airtight containers under argon at –20°C to prevent degradation.
  • Handling: Use explosion-proof equipment () and avoid sparks/open flames.
  • PPE: Nitrile gloves, lab coats, and fume hoods for powder handling.
  • Waste Disposal: Neutralize with dilute acetic acid before incineration. Document exposure incidents, as chronic effects are unknown .

Advanced Research Questions

Q. How do tert-butyl groups influence the compound’s stability under acidic/basic conditions?

Methodological Answer: The tert-butyl carbamate (Boc) group acts as a protecting group, stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid, TFA). Stability studies (e.g., TFA/DCM 1:1 v/v, 0–60 minutes) monitored via HPLC reveal complete deprotection within 30 minutes. Comparative studies with methyl or benzyl carbamates show tert-butyl’s superior resistance to nucleophilic attack, attributed to steric hindrance ( ). For pH-dependent stability, perform kinetic assays at varying pH (1–12) and analyze degradation products via LC-MS .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects of the Boc group on indoline’s aromatic ring. Key parameters:

  • HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • NBO charges to identify reactive nitrogen centers.
    Experimental validation via Buchwald-Hartwig amination (Pd2(dba)3/XPhos catalyst) shows coupling yields correlate with computational predictions. Contradictions between predicted and observed regioselectivity (e.g., C4 vs. C5 substitution) require SC-XRD (Single-Crystal X-ray Diffraction) for structural confirmation .

Q. How can structural analogs with modified substituents be synthesized?

Methodological Answer: Target analogs (e.g., halogenated or methoxy derivatives) are synthesized via:

  • Friedel-Crafts alkylation for substituent introduction pre-Boc protection.
  • Suzuki-Miyaura coupling post-deprotection (using Pd catalysts).
    Example protocol:

Boc deprotection with TFA.

Suzuki coupling with aryl boronic acids (K2CO3, Pd(PPh3)4, DME/H2O).

Re-protection with Boc anhydride.
Characterize products via HRMS and 2D NMR (COSY, HSQC) to resolve stereochemistry. Purity is confirmed by HPLC (≥95%, ) .

Q. How can researchers resolve contradictions in reaction outcomes using advanced analytical techniques?

Methodological Answer: Contradictory yields or byproducts are analyzed via:

  • GC-MS : Identify volatile intermediates.
  • X-ray crystallography (SHELX refinement, ): Resolve stereochemical ambiguities.
  • VT-NMR (Variable Temperature NMR): Monitor dynamic equilibria (e.g., rotamers).
    For example, unexpected low yields in Boc deprotection may stem from incomplete acid penetration in crystalline phases. PXRD (Powder X-ray Diffraction) identifies polymorphic forms affecting reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.